molecular formula C8H8FIS B6287010 (2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane CAS No. 2586127-33-3

(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane

Cat. No.: B6287010
CAS No.: 2586127-33-3
M. Wt: 282.12 g/mol
InChI Key: FLTWMDVFJNVHAO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane typically involves the introduction of fluorine, iodine, and sulfur atoms onto a methylphenyl ring. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4)

    Substitution: Nucleophiles like sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

Scientific Research Applications

(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets and pathways. The fluorine and iodine atoms can participate in halogen bonding, while the sulfur atom can form thioether linkages. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-iodophenyl)(methyl)sulfane
  • (2-Fluoro-3-methylphenyl)(methyl)sulfane
  • (2-Iodo-3-methylphenyl)(methyl)sulfane

Uniqueness

(2-Fluoro-5-iodo-3-methylphenyl)(methyl)sulfane is unique due to the simultaneous presence of fluorine, iodine, and sulfur atoms on the methylphenyl ring. This combination of elements imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-fluoro-5-iodo-1-methyl-3-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FIS/c1-5-3-6(10)4-7(11-2)8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLTWMDVFJNVHAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)SC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FIS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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